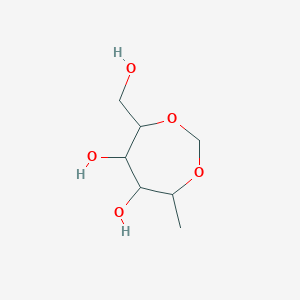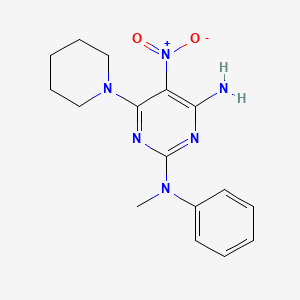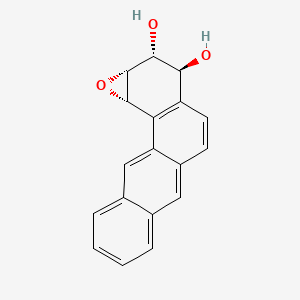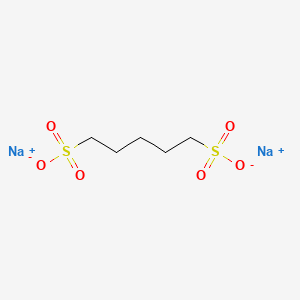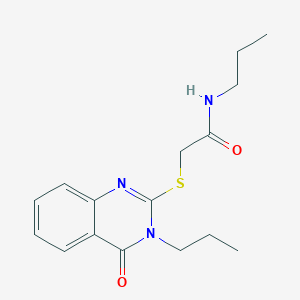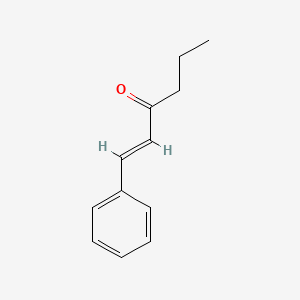
(E)-1-phenyl-hex-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylstyryl ketone is an organic compound that belongs to the class of ketones It features a propyl group and a styryl group attached to a carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions
Propylstyryl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of styrene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the exothermic nature of the reaction.
Another method involves the aldol condensation of propionaldehyde with styrene in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields the desired ketone after purification.
Industrial Production Methods
In an industrial setting, the production of propylstyryl ketone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-quality propylstyryl ketone.
化学反応の分析
Types of Reactions
Propylstyryl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of propylstyryl ketone with reagents like sodium borohydride or lithium aluminum hydride yields the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles such as Grignard reagents, leading to the formation of tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Grignard reagents (RMgX) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tertiary alcohols.
科学的研究の応用
Propylstyryl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of propylstyryl ketone derivatives in treating various diseases.
Industry: It is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of propylstyryl ketone involves its interaction with various molecular targets and pathways. The carbonyl group in the ketone is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules with desired properties.
In biological systems, propylstyryl ketone derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the derivatives.
類似化合物との比較
Propylstyryl ketone can be compared with other similar compounds, such as:
Acetophenone: Similar in structure but lacks the propyl group.
Benzylacetone: Contains a benzyl group instead of a styryl group.
Propiophenone: Similar but lacks the styryl group.
Uniqueness
Propylstyryl ketone is unique due to the presence of both propyl and styryl groups, which impart distinct chemical properties and reactivity. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound for research and industrial use.
特性
CAS番号 |
4646-80-4 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
(E)-1-phenylhex-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3/b10-9+ |
InChIキー |
AEKQOHMTVGQNDM-MDZDMXLPSA-N |
異性体SMILES |
CCCC(=O)/C=C/C1=CC=CC=C1 |
正規SMILES |
CCCC(=O)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)


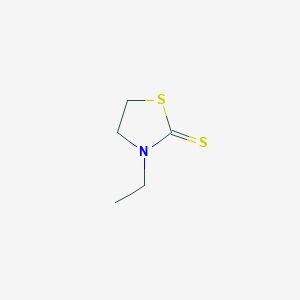
![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
